2-[(2-Pyridinylmethyl)amino]benzoic acid

Coordination Chemistry Inorganic Synthesis Ligand Design

Select 2-[(2-Pyridinylmethyl)amino]benzoic acid (CAS 5691-02-1) for coordination chemistry applications. This ortho-substituted benzoic acid uniquely enables N,N,O-terdentate chelation with Co(II), Ni(II), and Cu(II), forming stable crystallographically characterized complexes. Unlike para isomers limited to N,N-bidentate coordination, the ortho configuration locks carboxylate into the metal sphere, enabling hydrogen-bonded supramolecular networks. LogP 2.31, 4 rotatable bonds, achiral—ideal for metallodrug development and crystal engineering. Available at 95% purity.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 5691-02-1
Cat. No. B183650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Pyridinylmethyl)amino]benzoic acid
CAS5691-02-1
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NCC2=CC=CC=N2
InChIInChI=1S/C13H12N2O2/c16-13(17)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2,(H,16,17)
InChIKeyNCPRURHPFDPBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Pyridinylmethyl)amino]benzoic acid (CAS 5691-02-1): Key Specifications and Procurement Context


2-[(2-Pyridinylmethyl)amino]benzoic acid (CAS 5691-02-1, MFCD07395223) is a benzoic acid derivative featuring a 2-pyridinylmethylamino substituent, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. As an anthranilic acid-derived N,N,O-terdentate ligand [1], it is commercially available as a research-grade building block with a typical purity of 95% .

Critical Differentiation: Why 2-[(2-Pyridinylmethyl)amino]benzoic acid Cannot Be Casually Substituted with Positional or Structural Analogs


Positional isomerism in pyridinylmethyl-aminobenzoic acids dictates coordination geometry, metal-binding stoichiometry, and supramolecular architecture. The ortho-substitution in 2-[(2-pyridinylmethyl)amino]benzoic acid enables N,N,O-terdentate chelation with transition metals such as Co(II), Ni(II), and Cu(II), forming distinct coordination complexes [1]. In contrast, the para-substituted analog (4-[(2-pyridinylmethyl)amino]benzoic acid) yields only N,N-coordination, retaining a free carboxylic acid group that alters complexation behavior and potential bioconjugation utility [2]. The pyridin-3-ylmethyl positional isomer exhibits divergent hydrogen-bonding networks and distinct biological activity profiles [3]. These non-interchangeable coordination chemistries preclude generic substitution in applications ranging from metallodrug development to functional materials synthesis.

Quantitative Differentiation: Evidence-Based Comparison of 2-[(2-Pyridinylmethyl)amino]benzoic acid Against Closest Analogs


Coordination Mode Divergence: Ortho-Substitution Enables N,N,O-Terdentate Chelation vs. Para-Analog's N,N-Bidentate Coordination

2-[(2-Pyridinylmethyl)amino]benzoic acid (ortho-isomer) coordinates to transition metals via N,N,O-terdentate chelation, engaging both the pyridyl nitrogen, secondary amine nitrogen, and carboxylate oxygen. In contrast, 4-[(2-pyridinylmethyl)amino]benzoic acid (para-isomer) coordinates only through the two nitrogen atoms (N,N-bidentate), leaving the carboxylic acid group uncoordinated [1].

Coordination Chemistry Inorganic Synthesis Ligand Design

Supramolecular Architecture: Ortho-Carboxylate Enables Intermolecular Hydrogen-Bonded Networks Absent in Acetic Acid Analog

Copper(II) complexes of 4-[(2-pyridinylmethyl)amino]benzoic acid (para-isomer) form dimeric structures where the carboxylic acid group participates in intermolecular hydrogen bonding, creating a supramolecular network. In contrast, complexes derived from the acetic acid analog (2-[(2-pyridinylmethyl)amino]acetic acid) form polymeric chains via bridging chlorido ligands without hydrogen bonding interactions [1].

Supramolecular Chemistry Crystal Engineering Coordination Polymers

Physicochemical Property Differentiation: LogP and Boiling Point Variability Among Positional Isomers

2-[(2-Pyridinylmethyl)amino]benzoic acid (ortho-isomer) exhibits a calculated LogP of 2.31, a boiling point of 421.8°C at 760 mmHg, and a density of 1.301 g/cm³ [1]. The para-isomer (4-[(2-pyridinylmethyl)amino]benzoic acid) displays a slightly higher boiling point of 429°C at 760 mmHg and identical density [2].

Physicochemical Characterization ADME Properties Purification Method Development

Intellectual Property Landscape: Ortho-Substitution Pattern Preferentially Captured in Therapeutic Patent Claims

Patent literature on 2-(pyridyl-amino)-benzoic acids as antiallergics encompasses the ortho-substituted pattern represented by 2-[(2-pyridinylmethyl)amino]benzoic acid [1]. Positional isomers are not uniformly claimed or exemplified, indicating preferential selection of ortho-substituted derivatives in pharmaceutical composition development.

Patent Analysis Medicinal Chemistry Drug Discovery

High-Impact Application Scenarios for 2-[(2-Pyridinylmethyl)amino]benzoic acid Based on Quantitative Evidence


Design of N,N,O-Terdentate Metal Complexes for Catalysis and Bioinorganic Studies

The ortho-substitution pattern uniquely enables N,N,O-terdentate chelation with transition metals, forming more stable complexes than bidentate-only analogs [1]. This coordination mode is directly evidenced by crystallographic characterization of Co(II), Ni(II), and Cu(II) complexes [1], making this compound a rational choice for researchers developing catalysts or metallodrugs requiring terdentate ligand frameworks.

Synthesis of Supramolecular Assemblies via Carboxylic Acid-Mediated Hydrogen Bonding

Unlike the acetic acid analog which lacks COOH-mediated hydrogen bonding capacity, the benzoic acid core of 2-[(2-pyridinylmethyl)amino]benzoic acid enables intermolecular hydrogen-bonded networks in metal complexes [2]. This property is advantageous for crystal engineering, porous framework construction, and stimuli-responsive materials design.

Medicinal Chemistry Scaffold for Kinase Inhibitor and Antiallergic Agent Development

The 2-pyridylmethylamino-benzoic acid scaffold falls within patent-protected antiallergic and kinase modulator chemical space [3][4]. The ortho-isomer's physicochemical profile (LogP 2.31, moderate lipophilicity) aligns with lead-like properties desirable for oral bioavailability optimization .

Building Block for Library Synthesis Requiring Defined Rotatable Bond Count and Stereochemical Simplicity

With exactly 4 rotatable bonds and achiral stereochemistry , this compound offers a balance of conformational flexibility and synthetic accessibility. This profile is suitable for diversity-oriented synthesis where excessive flexibility would complicate structure-activity relationship interpretation.

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